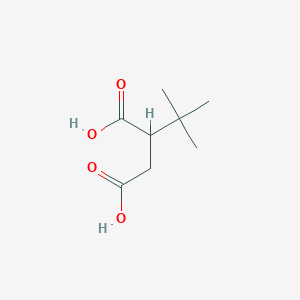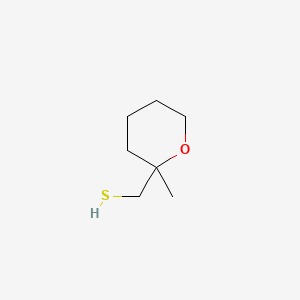![molecular formula C11H13BrN2O B13618642 6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a bromopyridine moiety and an oxa-azaspiro core. The presence of these functional groups makes it a valuable molecule in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromopyridine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of strong bases or acids, solvents like dichloromethane, and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques helps in scaling up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(5-Bromopyridin-2-yl)-4,7-diazaspiro[2.5]octan-7-yl)acetic acid: Another spirocyclic compound with a bromopyridine moiety.
2,6-Diazaspiro[3.4]octane: A related compound with a similar spirocyclic core but different substituents.
Uniqueness
6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H13BrN2O |
|---|---|
Peso molecular |
269.14 g/mol |
Nombre IUPAC |
7-(2-bromopyridin-4-yl)-2-oxa-7-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H13BrN2O/c12-10-5-9(1-3-13-10)14-4-2-11(6-14)7-15-8-11/h1,3,5H,2,4,6-8H2 |
Clave InChI |
XBQTZSFXYHQRNP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC12COC2)C3=CC(=NC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid](/img/no-structure.png)
![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)



![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)


![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
